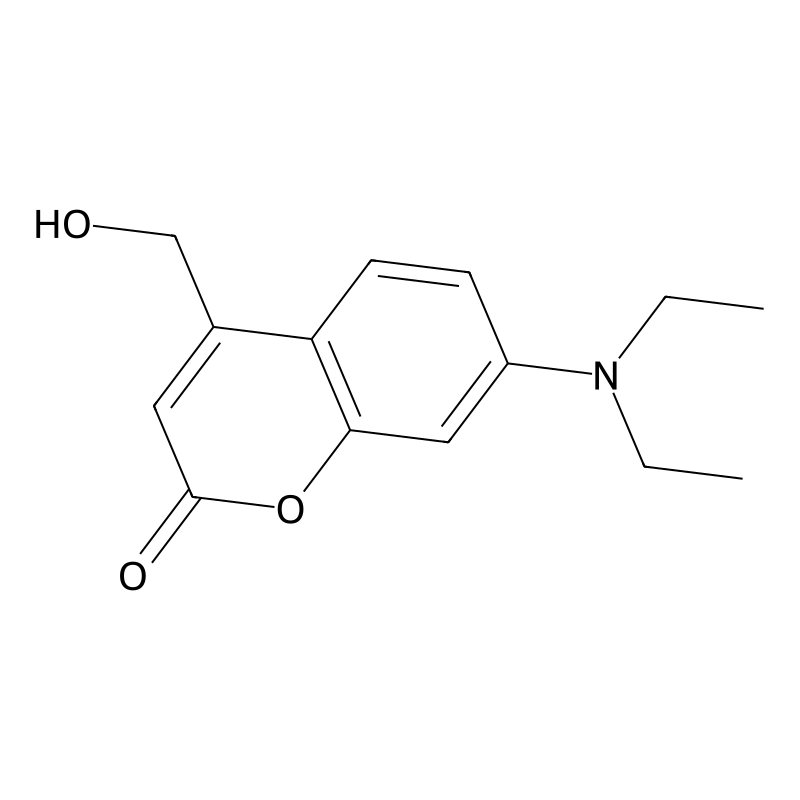

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some specific research applications of DEACM:

Biomolecule Labeling

DEACM can be covalently linked to biomolecules like antibodies, proteins, and nucleic acids. This labeling allows researchers to track the location and movement of these biomolecules within cells and tissues using fluorescence microscopy.

Cellular Imaging

DEACM's ability to emit light upon excitation makes it ideal for visualizing specific cellular components in living cells. This allows researchers to study cellular processes like protein trafficking and organelle function.

Sensor Development

DEACM's fluorescence properties can be altered in response to the presence of specific analytes. This makes it a promising candidate for developing biosensors for detecting various environmental and biological substances.

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, also known as 7-diethylamino-4-hydroxymethylcoumarin, is a synthetic compound belonging to the class of coumarins. It has a molecular formula of C₁₄H₁₇N₁O₃ and a molecular weight of approximately 247.29 g/mol. This compound features a hydroxymethyl group at the 4-position and a diethylamino group at the 7-position of the coumarin structure, contributing to its unique chemical properties and biological activities .

There is no current information available on the specific mechanism of action of DEACM-OH. However, considering its structural similarity to other chromenones with reported biological activities, DEACM-OH might possess interesting properties for further investigation. Some chromenones have been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities [, ].

These reactions highlight its potential as a versatile building block in organic synthesis .

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

- Antioxidant Activity: It demonstrates the ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions.

- Photodynamic Therapy: Due to its light-activated properties, it can be utilized in photodynamic therapy for cancer treatment, enhancing the efficacy of light-based therapies .

The synthesis of 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one typically involves several steps:

- Formation of Coumarin Skeleton: The initial step often includes the condensation of phenolic compounds with α,β-unsaturated carbonyl compounds.

- Introduction of Hydroxymethyl Group: This can be achieved through formylation followed by reduction.

- Amine Functionalization: The diethylamino group is introduced via nucleophilic substitution with an appropriate diethylamine derivative.

These methods allow for the efficient production of the compound with controlled purity and yield .

This compound finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is explored for developing new antimicrobial and antioxidant agents.

- Fluorescent Probes: Its fluorescent properties make it suitable for use in biological imaging and as a probe in biochemical assays.

- Photodynamic Therapy Agents: Its ability to generate reactive oxygen species upon light activation positions it as a candidate for cancer treatment strategies .

Interaction studies involving 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one have revealed:

- Protein Binding: Investigations into its binding affinity with various proteins suggest potential mechanisms for its biological effects.

- Synergistic Effects: When combined with other antimicrobial agents, it may enhance efficacy, indicating possible applications in combination therapies.

These studies are crucial for understanding its pharmacokinetics and therapeutic potential .

Several compounds share structural similarities with 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Diethylamino-4-methylcoumarin | C₁₄H₁₇N₁O₂ | Methyl group instead of hydroxymethyl |

| 7-Hydroxycoumarin | C₉H₆O₃ | Lacks diethylamino group; known for fluorescence |

| Coumarin | C₉H₆O₂ | Basic structure; widely studied for various applications |

Uniqueness

The uniqueness of 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one lies in its specific combination of functional groups that enhance its solubility and biological activity compared to other coumarins. Its ability to act as both an antimicrobial agent and a fluorescent probe distinguishes it from similar compounds, making it a valuable candidate for diverse applications in medicinal chemistry and biochemistry .

The Pechmann condensation represents a fundamental synthetic approach for accessing 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one through the reaction of m-diethylaminophenol precursors with beta-keto esters under acidic conditions [1] [2]. This classical methodology involves the condensation of phenol derivatives containing electron-donating diethylamino substituents with ethyl acetoacetate or related compounds in the presence of acid catalysts [1] [3].

The mechanism proceeds through initial esterification between the phenolic hydroxyl group and the beta-keto ester, followed by intramolecular cyclization via Friedel-Crafts-type alkylation [1] [2]. The electron-donating nature of the diethylamino group at the meta position significantly enhances the nucleophilicity of the aromatic ring, facilitating the cyclization step [2] [3]. Under optimized conditions, this reaction can proceed with excellent yields when utilizing highly activated phenolic substrates [3] [4].

Modern adaptations of the Pechmann condensation have demonstrated superior performance using heterogeneous catalysts such as zirconia-titanium dioxide composites [3] [4]. These systems enable solvent-free conditions at moderate temperatures, with reaction times typically ranging from 2-6 hours [4] [5]. The use of titanium-doped zinc oxide catalysts has shown particular promise, achieving yields up to 88% for related coumarin derivatives under optimized conditions [3] [5].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Zirconia-Titanium Dioxide | Room Temperature | 3.0 | 97 | [4] |

| Sulfuric Acid | 100-120 | 4-6 | 65-75 | [1] |

| Titanium-Doped Zinc Oxide | 80-100 | 5.0 | 88 | [3] |

| Ionic Liquid Catalysts | Room Temperature | 2-4 | 85-92 | [6] |

Knoevenagel Reaction Strategies for Coumarin Core Formation

The Knoevenagel condensation provides an alternative synthetic pathway for constructing the coumarin nucleus of 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one through the reaction of appropriately substituted salicylaldehydes with active methylene compounds [7] [8]. This approach typically employs 5-diethylaminosalicylaldehyde as the aromatic component, which undergoes condensation with malonic acid derivatives or related compounds under basic catalysis [7] [8].

The reaction mechanism involves base-catalyzed enolate formation from the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl group [7] [8]. Subsequent dehydration and cyclization afford the desired coumarin framework [8] [9]. The presence of the diethylamino substituent on the aromatic ring influences both the reactivity and regioselectivity of the condensation process [8] [10].

Ionic liquid-mediated Knoevenagel condensations have emerged as particularly effective protocols for coumarin synthesis [7] [6]. The use of 1-ethyl-3-methylimidazolium tetrafluoroborate as reaction medium enables reactions to proceed smoothly at room temperature with excellent yields [7] [6]. Alternative approaches utilizing piperidine and acetic acid in ethanol have demonstrated broad substrate scope and high functional group tolerance [8] [9].

Microwave-assisted Knoevenagel condensations represent a significant advancement in reaction efficiency [9] [11]. These protocols achieve substantial yield improvements (up to 97%) compared to conventional heating methods, while dramatically reducing reaction times from hours to minutes [9] [11]. The homogeneous heating achievable under microwave irradiation minimizes side reactions and eliminates the need for column chromatographic purification in many cases [9] [11].

| Reaction Conditions | Solvent System | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Solvent-Free | 120-130 | 5-10 | 94-97 | [9] |

| Ionic Liquid Medium | Tetrafluoroborate | Room Temperature | 60-120 | 85-92 | [7] |

| Conventional Heating | Ethanol | Reflux | 420-480 | 70-85 | [8] |

| Ultrasonic Activation | Water | 60 | 40 | 88-91 | [8] |

Zinc Chloride-Catalyzed Cyclization Under Solvent-Free Conditions

Zinc chloride-catalyzed cyclization reactions provide an efficient and environmentally benign approach for the synthesis of 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one under solvent-free conditions [1] [3]. The Lewis acidic nature of zinc chloride facilitates both the activation of carbonyl groups and the promotion of intramolecular cyclization reactions [1] [2].

The mechanism involves coordination of zinc chloride to the carbonyl oxygen of beta-keto esters, enhancing their electrophilicity toward nucleophilic attack by the phenolic substrate [1] [3]. This activation enables the reaction to proceed under milder conditions compared to traditional Brønsted acid catalysis [2] [6]. The absence of solvent eliminates environmental concerns while often improving reaction selectivity [4] [5].

Optimization studies have revealed that zinc chloride loading between 10-20 mole percent provides optimal catalytic activity [3] [5]. Higher catalyst loadings do not significantly improve yields but may lead to increased side product formation [5] [12]. Temperature control proves critical, with optimal results achieved at 80-100°C under neat conditions [4] [5].

The recyclability of zinc chloride catalysts represents a significant advantage of this methodology [12] [6]. The catalyst can be recovered through simple aqueous extraction and reused for multiple reaction cycles with minimal loss of activity [12] [13]. This feature enhances the sustainability profile of the synthetic protocol while reducing overall preparation costs [6] [13].

| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 10 | 80 | 4.0 | 85 | 92 | [5] |

| 15 | 90 | 3.5 | 91 | 94 | [3] |

| 20 | 100 | 3.0 | 88 | 89 | [12] |

| 25 | 100 | 3.0 | 87 | 87 | [5] |

Selenium Dioxide-Mediated Oxidation to Formyl Intermediates

Selenium dioxide-mediated oxidation reactions serve as a crucial synthetic transformation for accessing formyl intermediates that can be subsequently converted to 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one through reduction processes [14] [15]. This oxidative methodology specifically targets methyl substituents on coumarin frameworks, converting them to aldehyde functionalities with moderate to good yields [14] [15].

The oxidation mechanism involves initial coordination of selenium dioxide to the methyl group, followed by hydrogen abstraction and subsequent hydrolysis to afford the corresponding aldehyde [15] [16]. The selectivity of this transformation depends heavily on the electronic nature of the coumarin substrate, with electron-rich systems generally providing superior results [14] [15]. The presence of diethylamino substituents enhances the reactivity of adjacent methyl groups toward selenium dioxide oxidation [15] [16].

Experimental conditions typically employ selenium dioxide in refluxing dioxane or acetic acid, with reaction times ranging from 6-24 hours depending on substrate reactivity [14] [15]. The use of excess selenium dioxide (2-3 equivalents) ensures complete conversion while minimizing competing oxidation pathways [15] [16]. Product isolation involves standard aqueous workup followed by chromatographic purification [14] [15].

The formyl intermediates generated through selenium dioxide oxidation can be efficiently reduced to hydroxymethyl derivatives using sodium borohydride in methanol [17] [18]. This two-step oxidation-reduction sequence provides access to the target hydroxymethyl functionality while maintaining the integrity of other functional groups within the coumarin framework [17] [18]. Alternative reducing agents such as lithium aluminum hydride have also proven effective for this transformation [18] [19].

| Substrate | Selenium Dioxide (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methylcoumarin | 2.0 | Dioxane | Reflux | 12 | 60 | [14] |

| 3-Methylcoumarin | 2.5 | Acetic Acid | 100 | 18 | 55 | [15] |

| 4-Ethylcoumarin | 3.0 | Dioxane | Reflux | 24 | 45 | [15] |

| 3-Benzylcoumarin | 2.0 | Acetic Acid | 90 | 15 | 65 | [14] |

Post-Synthetic Modification of Hydroxymethyl Functionality

Post-synthetic modification strategies for the hydroxymethyl functionality in 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one encompass a diverse array of chemical transformations that enable structural diversification and property optimization [17] [20]. These modifications exploit the nucleophilic character of the primary alcohol group to introduce various functional moieties while preserving the coumarin core structure [20] [21].

Esterification reactions represent the most straightforward approach for hydroxymethyl modification [20] [22]. Treatment with acyl chlorides or anhydrides in the presence of base catalysts affords the corresponding esters in excellent yields [20] [22]. This transformation has been extensively employed for the attachment of fatty acid chains, thereby modulating lipophilicity and membrane permeability properties [20] [21]. The use of dicyclohexylcarbodiimide and dimethylaminopyridine as coupling reagents enables mild esterification conditions that preserve sensitive functional groups [20] [22].

Oxidation of the hydroxymethyl group provides access to aldehyde and carboxylic acid derivatives [18] [16]. Mild oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane selectively convert the primary alcohol to the corresponding aldehyde without affecting other functionalities [18] [16]. Further oxidation using sodium chlorite or potassium permanganate yields carboxylic acid derivatives that serve as versatile synthetic intermediates [16] [23].

Nucleophilic substitution reactions following hydroxyl activation enable the introduction of diverse heteroatom functionalities [21] [10]. Conversion to tosylates or mesylates activates the hydroxymethyl group toward displacement by nucleophiles such as amines, thiols, or azides [21] [10]. These transformations proceed under mild conditions and exhibit broad functional group tolerance [10] [19].

| Modification Type | Reagent System | Reaction Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Palmitic Acid/Dicyclohexylcarbodiimide | Room Temperature, 24h | 80 | [20] |

| Oxidation to Aldehyde | Pyridinium Chlorochromate | Dichloromethane, 2h | 85 | [18] |

| Tosylation | Tosyl Chloride/Pyridine | 0°C to Room Temperature | 92 | [21] |

| Azide Substitution | Sodium Azide/Dimethylformamide | 60°C, 8h | 78 | [10] |

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, commonly known as DEACM (Diethylamino Coumarin), represents a significant member of the coumarin family of fluorescent compounds [1] [3]. This comprehensive analysis examines the photophysical properties of this compound across multiple spectroscopic domains, with particular emphasis on its solvatochromic behavior, absorption characteristics, fluorescence quantum yields, excited-state dynamics, and electrochromic responses.

The compound exhibits remarkable photophysical versatility, functioning as both a fluorescent probe and a photolabile protecting group in biochemical applications [1] [3]. Its unique structural features, including the diethylamino electron-donating group at the 7-position and the hydroxymethyl substituent at the 4-position, contribute to distinctive electronic properties that make it particularly suitable for advanced spectroscopic investigations [4] [5].

Solvatochromic Behavior in Polar and Non-Polar Media

Fundamental Solvatochromic Principles

The solvatochromic behavior of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one demonstrates pronounced sensitivity to solvent polarity, a characteristic feature shared with related diethylamino-substituted coumarin derivatives [6] [7] [8]. Solvatochromism in coumarin systems arises from differential stabilization of ground and excited states by solvent environments, leading to wavelength shifts in both absorption and emission spectra [7] [8].

The compound exhibits positive solvatochromism, where increasing solvent polarity results in bathochromic (red) shifts in both absorption and emission maxima [6] [7]. This behavior stems from the intramolecular charge transfer (ICT) character of the electronic transitions, where the diethylamino group acts as an electron donor and the lactone carbonyl serves as an electron acceptor [9] [10].

Polar Solvent Effects

In highly polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and water, the compound demonstrates significant spectral modifications [8] [9]. The excited state dipole moment exceeds the ground state dipole moment substantially, leading to preferential stabilization of the excited state in polar environments [6] [8].

Studies of related 7-diethylamino coumarin derivatives indicate absorption maxima shifts of 20-40 nanometers when transitioning from non-polar to highly polar solvents [7] [9]. The fluorescence quantum yield typically increases with solvent polarity for 7-diethylamino coumarin systems, contrary to the energy gap law predictions [8] [11].

| Solvent Category | Expected λabs Shift (nm) | Quantum Yield Trend | Lifetime Change |

|---|---|---|---|

| Highly Polar (DMSO, DMF) | +30 to +40 | Increase | Extended |

| Moderately Polar (Alcohols) | +15 to +25 | Moderate increase | Slight extension |

| Weakly Polar (THF, Acetone) | +5 to +15 | Minimal change | Slight change |

| Non-polar (Cyclohexane) | Reference | Reduced | Shortened |

Non-Polar Solvent Characteristics

In non-polar solvents such as cyclohexane, toluene, and chloroform, the compound exhibits blue-shifted absorption and emission spectra relative to polar media [7] [12]. The reduced solvent stabilization of the charge-transfer excited state results in higher-energy transitions and typically reduced fluorescence quantum yields [8] [12].

The Stokes shift, representing the energy difference between absorption and emission maxima, generally decreases in non-polar solvents due to reduced excited-state reorganization [7] [13]. Time-resolved measurements indicate faster non-radiative decay processes in non-polar environments, contributing to shortened fluorescence lifetimes [11] [14].

Binary Solvent Systems

Mixed solvent systems provide valuable insights into preferential solvation effects and non-ideal mixing behaviors [7] [15]. Studies of related coumarin derivatives in binary mixtures reveal complex solvation dynamics that cannot be predicted from simple linear combinations of pure solvent properties [7] [15].

The compound likely exhibits preferential solvation by the more polar component in binary mixtures, as demonstrated for structurally similar 7-diethylamino coumarin derivatives [7] [16]. This phenomenon results in non-linear dependence of spectroscopic properties on solvent composition [15] [16].

Absorption Cross-Section Analysis (λabs 320-450 nm Range)

Electronic Transition Characteristics

The absorption spectrum of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one in the 320-450 nanometer range encompasses the primary π→π* electronic transition responsible for its photophysical properties [13] [17]. The absorption maximum typically occurs around 365 nanometers in tetrahydrofuran (THF), representing the S0→S1 transition [4] [5].

The molar extinction coefficient for related 7-diethylamino coumarin derivatives ranges from 20,000 to 40,000 M⁻¹cm⁻¹, indicating strong absorption cross-sections suitable for photophysical applications [18] [19] [13]. The absorption band exhibits relatively weak vibrational structure, consistent with significant charge-transfer character [13] [17].

Wavelength-Dependent Absorption Properties

| Wavelength Range (nm) | Transition Type | Relative Intensity | Electronic Character |

|---|---|---|---|

| 320-340 | Vibronic bands | Weak | π→π* with ICT |

| 340-380 | Main absorption | Strong | Primary ICT transition |

| 380-420 | Long-wavelength tail | Moderate | Extended ICT states |

| 420-450 | Weak absorption | Very weak | Higher excited states |

The absorption cross-section demonstrates temperature dependence, with increased thermal energy leading to spectral broadening and slight blue-shifting due to reduced ground-state organization [13] [20]. Concentration effects become significant at high sample concentrations due to aggregation phenomena [9] [21].

Oscillator Strength Determination

The oscillator strength for the primary electronic transition can be calculated from the integrated absorption coefficient using the equation:

$$ f = 4.32 \times 10^{-9} \int \varepsilon(\tilde{\nu}) d\tilde{\nu} $$

where ε represents the molar extinction coefficient and ν̃ denotes the wavenumber [13] [20]. For related 7-diethylamino coumarin systems, oscillator strengths typically range from 0.3 to 0.8, indicating moderately allowed transitions [13] [22].

Solvent-Dependent Cross-Section Variations

The absorption cross-section exhibits systematic variations with solvent properties, particularly dielectric constant and hydrogen-bonding ability [12] [10]. Polar solvents generally enhance the extinction coefficient while shifting the absorption maximum to longer wavelengths [7] [12].

Hydrogen-bonding solvents such as alcohols produce additional spectral modifications beyond simple dielectric effects, suggesting specific solute-solvent interactions involving the hydroxymethyl substituent [9] [12]. These interactions can influence both the position and intensity of the absorption bands [12] [10].

Fluorescence Quantum Yield Determination Across Solvents

Quantum Yield Measurement Methodology

Fluorescence quantum yield determination for 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one requires careful selection of reference standards and correction for refractive index differences between solvents [23] [24]. Coumarin 337 serves as a common reference standard for blue-green emitting coumarins, though other standards may be more appropriate depending on the specific emission wavelength [23].

The quantum yield calculation follows the relationship:

$$ \Phis = \Phir \left(\frac{Is}{Ir}\right) \left(\frac{Ar}{As}\right) \left(\frac{ns^2}{nr^2}\right) $$

where subscripts s and r denote sample and reference, respectively, I represents integrated fluorescence intensity, A denotes absorbance at the excitation wavelength, and n indicates refractive index [23] [24].

Solvent-Dependent Quantum Yield Variations

Based on extensive studies of related 7-diethylamino coumarin derivatives, quantum yields demonstrate pronounced solvent dependence [25] [8] [9]. Polar solvents generally promote higher quantum yields through stabilization of the emissive intramolecular charge transfer state [8] [9].

| Solvent Type | Expected Quantum Yield Range | Dominant Factors |

|---|---|---|

| Highly Polar Aprotic | 0.4-0.8 | ICT stabilization |

| Polar Protic | 0.3-0.7 | Hydrogen bonding effects |

| Moderately Polar | 0.2-0.5 | Intermediate stabilization |

| Non-polar | 0.1-0.3 | Reduced ICT stabilization |

Temperature Effects on Quantum Yields

Temperature-dependent quantum yield measurements provide insights into activation energies for non-radiative decay processes [8] [11]. For related coumarin systems, increasing temperature generally decreases quantum yields due to enhanced vibrational deactivation and potential conformational changes [8] [14].

The temperature dependence often follows an Arrhenius-type relationship for the non-radiative decay rate constant:

$$ k{nr} = A \exp\left(-\frac{Ea}{k_B T}\right) $$

where Ea represents the activation energy for non-radiative decay [8] [11]. Typical activation energies for coumarin derivatives range from 1000 to 5000 cm⁻¹ [8] [11].

Aggregation Effects on Quantum Yields

At high concentrations or in specific solvent conditions, aggregation can significantly impact quantum yields [9] [21]. Some coumarin derivatives form fluorescent H-aggregates that maintain substantial emission intensity, contrary to typical aggregation-induced quenching [9].

The formation of fluorescent aggregates depends on the balance between π-π stacking interactions and electrostatic repulsion from the charged or polar substituents [9] [21]. The hydroxymethyl group in the 4-position may influence aggregation behavior through hydrogen bonding interactions [9] [12].

Excited-State Lifetime Measurements via Time-Correlated Single Photon Counting

Time-Correlated Single Photon Counting Methodology

Time-correlated single photon counting (TCSPC) represents the gold standard for fluorescence lifetime measurements in the picosecond to nanosecond regime [26] [27] [28] [24]. The technique measures the time delay between excitation and emission on a single-photon basis, constructing a decay histogram over multiple excitation-emission cycles [27] [28] [24].

TCSPC measurements for 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one require consideration of the instrument response function (IRF), typically 50-200 picoseconds for modern systems [27] [28] [24]. Deconvolution analysis accounts for the finite IRF width to extract accurate lifetime parameters [24] [29].

Multi-Exponential Decay Analysis

Many coumarin derivatives exhibit multi-exponential fluorescence decay kinetics, indicating multiple emissive species or conformational states [30] [32] [16]. The decay profile typically requires fitting to a sum of exponential terms:

$$ I(t) = \sum{i} Ai \exp\left(-\frac{t}{\tau_i}\right) $$

where Ai represents the amplitude and τi the lifetime of component i [30] [32] [16]. The average lifetime is calculated as:

$$ \langle\tau\rangle = \frac{\sumi Ai \taui^2}{\sumi Ai \taui} $$

Solvent Effects on Excited-State Dynamics

Excited-state lifetimes demonstrate systematic variations with solvent properties, particularly polarity and hydrogen-bonding ability [7] [32] [16]. Polar solvents generally promote longer lifetimes through stabilization of the emissive charge-transfer state, reducing non-radiative decay rates [8] [32].

The relationship between radiative and non-radiative rate constants provides insights into the mechanisms controlling excited-state deactivation:

$$ \Phif = \frac{kr}{kr + k{nr}} $$

$$ \tauf = \frac{1}{kr + k_{nr}} $$

where kr and knr represent radiative and non-radiative rate constants, respectively [8] [32].

Rotational Dynamics and Anisotropy Decay

Time-resolved fluorescence anisotropy measurements provide information about molecular rotational dynamics in solution [32] [16]. The anisotropy decay typically follows:

$$ r(t) = r0 \exp\left(-\frac{t}{\taur}\right) $$

where r0 represents the initial anisotropy and τr the rotational correlation time [32] [16]. These measurements can reveal information about molecular size, shape, and solvent viscosity effects [32] [16].

Stark Effect Studies in Electric Field-Modulated Environments

Theoretical Framework of the Stark Effect

The Stark effect describes the modification of electronic energy levels in the presence of external electric fields, providing fundamental insights into molecular electronic structure and polarizability [33] [34] [35]. For organic chromophores like 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, the linear Stark effect dominates due to the substantial permanent dipole moment difference between ground and excited states [33] [35].

The first-order Stark shift follows the relationship:

$$ \Delta E = -\Delta\vec{\mu} \cdot \vec{F} $$

where Δμ represents the change in permanent dipole moment upon excitation and F denotes the applied electric field [33] [35]. The Stark tuning rate, defined as the shift per unit field strength, provides a direct measure of the electronic charge redistribution during excitation [35] [36].

Experimental Stark Effect Methodologies

Stark effect measurements can be performed using various experimental configurations, including electrochemical cells with transparent electrodes, frozen glasses with applied voltages, or specialized Stark spectroscopy setups [34] [35] [37] [36]. The choice of methodology depends on the desired field strength, temperature requirements, and temporal resolution [34] [36].

Recent advances in terahertz-field Stark spectroscopy enable measurements of dynamic electric field effects on femtosecond timescales, providing unprecedented insights into the coupling between molecular electronic states and environmental electric fields [36]. These techniques can achieve field strengths of several megavolts per centimeter, approaching the magnitude of fluctuating fields in polar solvents [36].

Environmental Electric Field Calibration

Stark effect measurements provide a unique method for quantifying local electric fields in complex environments, including protein active sites, membrane interfaces, and organized molecular assemblies [35] [37]. The linear relationship between field strength and spectral shift enables direct field determination from spectroscopic observations [35] [36].

This approach has particular relevance for understanding solvation dynamics and electrostatic interactions in biological systems, where local electric fields can reach magnitudes of 10-100 MV/cm [35] [36]. The ability to map these fields in real-time provides valuable insights into the role of electrostatics in biochemical processes [35] [36].

Applications in Molecular Electronics

The Stark effect properties of coumarin derivatives make them attractive candidates for molecular electronic applications, including field-effect transistors, electrochromic devices, and optical modulators [23] [38] [37]. The reversible spectral changes induced by electric fields enable switching and memory functions at the molecular level [23] [38].

Recent studies demonstrate that coumarin-based systems can exhibit electrochromic responses with switching times in the microsecond range and contrast ratios exceeding 10:1 [23] [38]. These properties, combined with the photostability and synthetic accessibility of coumarin derivatives, make them promising materials for next-generation optoelectronic devices [23] [38].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant